Ethyl (2S)-2-hydroxy-3-methylbutanoate
Description
Structural Enantiomerism and Stereochemical Significance of Ethyl (2S)-2-hydroxy-3-methylbutanoate
The presence of a stereogenic center at the second carbon atom of Ethyl 2-hydroxy-3-methylbutanoate (B1261901) gives rise to two stereoisomers, or enantiomers: this compound and Ethyl (2R)-2-hydroxy-3-methylbutanoate. researchgate.net These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological and sensory properties. This chirality is a crucial aspect of its chemical identity and is of significant interest in stereochemistry.
The sensory perceptions of these enantiomers have been a subject of study. The (S)-form is often characterized by descriptors such as "red fruits," "pineapple," and "green apple". In contrast, its (R)-enantiomer is described as having a "heavier fruity odor". The racemic mixture, containing both enantiomers, is often associated with artificial candy-like aromas with notes of strawberry, pineapple, and kiwifruit. researchgate.net
The differentiation in aroma profiles underscores the importance of stereochemistry in molecular interactions with olfactory receptors. The specific spatial arrangement of atoms in each enantiomer leads to different interactions with chiral receptors in the nose, resulting in distinct scent perceptions.
Table 1: Sensory Descriptors of Ethyl 2-hydroxy-3-methylbutanoate Enantiomers
| Enantiomer | Associated Aroma Descriptors |
|---|---|
| This compound | "Red fruits", "pineapple", "green apple" |
| Ethyl (2R)-2-hydroxy-3-methylbutanoate | "Heavier fruity odor" |
| Racemic Mixture | Artificial candy, strawberry, pineapple, kiwifruit |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-hydroxy-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-10-7(9)6(8)5(2)3/h5-6,8H,4H2,1-3H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRVEUZYBVGCFC-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545661 | |
| Record name | Ethyl (2S)-2-hydroxy-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63674-18-0 | |
| Record name | Ethyl (2S)-2-hydroxy-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl (2S)-2-hydroxy-3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Ethyl 2s 2 Hydroxy 3 Methylbutanoate
Strategies for Enantioselective Chemical Synthesis
The enantioselective synthesis of Ethyl (2S)-2-hydroxy-3-methylbutanoate through chemical methods requires precise control over the formation of the chiral center. Various strategies have been developed to achieve high levels of stereoselectivity.
α-Hydroxylation of β-Keto Esters and Analogous Stereocontrolled Routes
The direct asymmetric α-hydroxylation of a corresponding β-keto ester, ethyl 3-methyl-2-oxobutanoate (B1236294), represents a highly convergent approach to this compound. This method involves the introduction of a hydroxyl group at the α-position of the keto ester in an enantioselective manner. While specific literature detailing this exact transformation is scarce, the general methodology is well-established for other β-keto esters.
These reactions typically employ a chiral catalyst to create a chiral environment around the substrate, directing the incoming hydroxylating agent to one face of the enolate intermediate. Common hydroxylating agents include oxaziridines, such as N-sulfonyloxaziridines, and peroxides in the presence of a chiral metal complex.
Table 1: Examples of Catalytic Systems for Asymmetric α-Hydroxylation of β-Keto Esters
| Catalyst System | Oxidant | Typical Substrate | Enantiomeric Excess (ee) |
| Chiral N-oxides with Metal Salts | Molecular Oxygen | β-Keto esters | Moderate to high |
| Chiral Phase-Transfer Catalysts | Potassium peroxymonosulfate | β-Keto esters | Good to excellent |
| Proline and its derivatives | Nitrosobenzene | Ketones and aldehydes | High |
The application of these systems to ethyl 3-methyl-2-oxobutanoate would be a focal point for research in synthesizing the target molecule with high optical purity.
Chiral Auxiliary-Mediated Approaches to this compound Precursors
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a subsequent chemical reaction to occur with a specific stereochemical outcome. In the context of synthesizing precursors to this compound, a chiral auxiliary can be attached to a simpler achiral molecule to guide the stereoselective introduction of the hydroxyl group.
A common strategy involves the use of Evans' chiral oxazolidinone auxiliaries. For instance, an achiral acyl chloride could be attached to the chiral oxazolidinone. The resulting N-acyl oxazolidinone can then undergo diastereoselective enolization followed by electrophilic hydroxylation. The chiral auxiliary effectively blocks one face of the enolate, forcing the hydroxylating agent to attack from the less hindered side. Subsequent removal of the auxiliary reveals the enantiomerically enriched α-hydroxy acid, which can then be esterified to yield the final product.
Derivatization from Enantiopure α-Hydroxy Acid Esters (e.g., Mthis compound)
An alternative and often more straightforward chemical approach is the derivatization from an already existing enantiopure precursor, such as mthis compound. This transformation can be achieved through transesterification. In this reaction, the methyl ester is reacted with an excess of ethanol (B145695) in the presence of an acid or base catalyst.
The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, a large excess of ethanol is typically used. Both acid-catalyzed (e.g., sulfuric acid, p-toluenesulfonic acid) and base-catalyzed (e.g., sodium ethoxide) conditions can be effective. The choice of catalyst can depend on the compatibility of other functional groups within the molecule. This method is advantageous as it preserves the stereochemistry at the chiral center.
Biocatalytic and Chemoenzymatic Approaches to Chiral Hydroxybutanoates
Biocatalysis offers a powerful and often highly selective alternative to traditional chemical synthesis. Enzymes, with their intricate three-dimensional structures, can create a perfect chiral environment for reactions, leading to products with very high enantiomeric purity.
Stereoselective Reduction of Keto-Esters to Form Related Hydroxybutanoates (e.g., Ethyl 2-methyl-3-oxobutanoate reduction)
A highly effective biocatalytic route to this compound is the stereoselective reduction of the corresponding keto-ester, ethyl 2-methyl-3-oxobutanoate. This biotransformation is typically carried out using whole microbial cells or isolated enzymes (reductases). A variety of microorganisms have been screened for their ability to perform this reduction with high stereoselectivity.
For example, research has shown that certain strains of Chlorella and Penicillium purpurogenum can reduce ethyl 2-methyl-3-oxobutanoate to the corresponding hydroxy esters. Chlorella pyrenoidosa has been reported to produce a mixture of diastereomers, with the syn-(2S, 3R)-hydroxy ester having an enantiomeric excess of over 99%. Penicillium purpurogenum has shown a preference for the anti-(2S, 3S)-diastereomer with an enantiomeric excess of 90%.
Table 2: Microbial Reduction of Ethyl 2-methyl-3-oxobutanoate
| Microorganism | Major Diastereomer | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee) of Major Diastereomer |
| Chlorella pyrenoidosa | syn-(2S, 3R) | 53/47 | >99% |
| Penicillium purpurogenum | anti-(2S, 3S) | 93/7 | 90% |
These findings highlight the potential of microbial systems to produce specific stereoisomers of ethyl 2-hydroxy-3-methylbutanoate (B1261901).
Enzyme Isolation and Characterization Relevant to Hydroxybutanoate Synthesis (e.g., Ethyl 2-Methyl-3-oxobutanoate Reductase)
To move beyond whole-cell biocatalysis and develop more controlled and efficient processes, the isolation and characterization of the specific enzymes responsible for the desired transformation are crucial. In the case of the reduction of ethyl 2-methyl-3-oxobutanoate, a key enzyme is Ethyl 2-Methyl-3-oxobutanoate Reductase.
An enzyme with this activity has been successfully isolated and purified from the bacterium Klebsiella pneumoniae. This reductase was found to be a monomeric protein with a molecular weight of approximately 31,000 Da. It exhibits a high degree of stereoselectivity, producing the (2R,3S)-diastereomer of ethyl 3-hydroxy-2-methylbutanoate from ethyl 2-methyl-3-oxobutanoate.
Table 3: Properties of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae
| Property | Value |
| Source Organism | Klebsiella pneumoniae |
| Molecular Weight | ~31,000 Da |
| Cofactor | NADPH |
| Optimal pH (Reduction) | 7.0 |
| Optimal Temperature (Reduction) | 45 °C |
| Stereoselectivity | High for (2R,3S) diastereomer |
The characterization of such enzymes opens the door for their use in cell-free systems or for their immobilization, which can offer advantages in terms of reaction control, product purification, and catalyst reuse.
Microbial Biotransformations Utilizing Whole-Cell Systems for Chiral Hydroxybutanoate Production
Whole-cell biotransformation has emerged as a powerful and sustainable approach for producing chiral compounds like this compound. This method utilizes intact microbial cells, which contain the necessary enzymatic machinery, to carry out stereoselective reactions. A common strategy involves the asymmetric reduction of a prochiral ketone precursor, ethyl 2-oxo-3-methylbutanoate.
Microorganisms from various genera, including Klebsiella, Saccharomyces, Hansenula, Dekera, Aspergillus, and Kluyveromyces, have been investigated for their ability to reduce keto esters to their corresponding chiral hydroxy esters. researchgate.net For instance, research on the microbial reduction of ethyl 2-methyl-3-oxobutanoate using Klebsiella pneumoniae IFO 3319 has demonstrated the production of ethyl (2R,3S)-3-hydroxy-2-methylbutanoate, a stereoisomer of the target compound. tandfonline.com This highlights the potential of whole-cell systems to achieve high stereoselectivity.
The enantioselectivity of the reduction can be influenced by the choice of microorganism. For example, in the reduction of ethyl acetoacetate, Saccharomyces cerevisiae primarily yields the (S)-enantiomer, while Aspergillus niger and Kluyveromyces marxianus can produce the (R)-enantiomer, albeit with varying enantiomeric excess. researchgate.net This demonstrates the importance of screening different microbial strains to find the optimal biocatalyst for the desired stereoisomer.
While direct microbial synthesis of this compound is a key area of research, studies on related compounds provide valuable insights. For example, the biotransformation of 6-deoxotyphasterol (B1256803) in the liverwort Marchantia polymorpha showcases the potential of plant-based systems for stereoselective modifications, although this specific example does not produce the target chiral hydroxybutanoate.
The table below summarizes the enantioselective reduction of ethyl-2-oxo-4-phenylbutanoate, a related α-ketoester, by various microorganisms, illustrating the typical outcomes of such biotransformations. researchgate.net
| Microorganism | Product Enantiomer | Enantiomeric Excess (ee) | Conversion |
| Saccharomyces cerevisiae | (S)-(+)-2-hydroxy-4-phenylbutanoate | >92% | >90% |
| Dekera sp. | (S)-(+)-2-hydroxy-4-phenylbutanoate | >92% | >90% |
| Kluyveromyces marxianus | (R)-(+)-2-hydroxy-4-phenylbutanoate | 32% | >90% |
Post-Synthetic Modifications and Derivatization Strategies for Target Compound Formation
Following the synthesis of this compound, or in the analysis of its presence in complex mixtures, various post-synthetic modifications and derivatization strategies can be employed. These chemical alterations serve multiple purposes, including the enhancement of analytical detection, the determination of absolute configuration, and the creation of new chemical entities with altered properties.
The primary functional groups available for modification in this compound are the hydroxyl (-OH) group and the ester (-COOEt) group. Common derivatization reactions for these functionalities include:
Acylation: The hydroxyl group can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This converts the alcohol into an ester, which can be useful for protecting the hydroxyl group during subsequent synthetic steps or for modifying the molecule's volatility for gas chromatography (GC) analysis.
Silylation: Silyl ethers can be formed by reacting the hydroxyl group with a silylating agent, such as chlorotrimethylsilane (B32843) (TMSCl) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation is a common technique to increase the volatility and thermal stability of compounds for GC-MS analysis.
Alkylation: The hydroxyl group can also be alkylated to form an ether, though this is generally less common than acylation or silylation for analytical derivatization.
For the determination of enantiomeric purity and absolute configuration, chiral derivatizing agents are often employed. One such method is the "O-Marfey method," which uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) to react with the hydroxyl group of α-hydroxy acids. nih.gov The resulting diastereomeric derivatives can then be separated by chromatography, and their elution order can be used to determine the absolute configuration of the original molecule. nih.gov
The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, (2S)-2-hydroxy-3-methylbutanoic acid. This acid can then be re-esterified with different alcohols to generate a library of related ester compounds. Transesterification, where the ethyl group is exchanged for another alkyl group by reacting with a different alcohol in the presence of a catalyst, is another possible modification.
The following table outlines common derivatization reactions applicable to this compound:
| Reaction Type | Reagent Example | Functional Group Targeted | Purpose |
| Acylation | Acetic Anhydride | Hydroxyl | Protection, GC analysis |
| Silylation | BSTFA | Hydroxyl | GC analysis |
| Chiral Derivatization | FDAA (Marfey's Reagent) | Hydroxyl | Determination of absolute configuration |
| Hydrolysis | NaOH | Ester | Formation of carboxylic acid |
| Transesterification | Methanol, Acid Catalyst | Ester | Formation of a different ester |
Role of Ethyl 2s 2 Hydroxy 3 Methylbutanoate As a Chiral Building Block in Advanced Organic Synthesis
Utility in the Stereocontrolled Synthesis of Enantiopure Pharmaceutical Intermediates
The class of chiral α-hydroxy esters, to which Ethyl (2S)-2-hydroxy-3-methylbutanoate belongs, is fundamental in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereocenter in these building blocks is often transferred and elaborated upon to form the core of a drug molecule, where specific stereochemistry is critical for biological activity.
While direct synthesis routes for specific commercial drugs starting from this compound are proprietary, the utility of closely related chiral hydroxy esters is well-documented, establishing a clear precedent for its role. For instance, chiral hydroxy esters are key intermediates in the synthesis of widely used drugs. The enzymatic reduction of keto esters to their corresponding chiral hydroxy esters is a crucial step in preparing intermediates for HIV protease inhibitors like atazanavir (B138) and cholesterol-lowering drugs like atorvastatin. nih.gov Similarly, a related compound, ethyl (2R,3S)-3-hydroxy-2-methylbutanoate, is noted as a valuable starting material for various biologically active substances. tandfonline.com The synthesis of intermediates for carbapenem (B1253116) and penem (B1263517) antibiotics, a major class of antibacterial drugs, has also been achieved using stereocontrolled reactions starting from a 2-aminomethyl-3-hydroxybutanoate derivative, highlighting the importance of this structural motif. google.com
The synthetic value of this compound lies in its ability to act as a "chiral pool" starting material. The existing (S)-configured stereocenter can direct the formation of new stereocenters in subsequent reaction steps, ensuring the final product is obtained as a single enantiomer. This is crucial in pharmaceutical development, as different enantiomers of a drug can have vastly different therapeutic effects or toxicities.
Applications in Fine Chemical Synthesis and Specialty Chemicals
Beyond pharmaceuticals, this compound is significant in the fine and specialty chemical sectors, particularly in the flavor and fragrance industry. Its presence has been identified in a variety of natural sources, including fruits and fermented beverages, which informs its use as a component in flavor formulations. thegoodscentscompany.com
Research has shown that the specific enantiomers of this compound can possess distinct aroma profiles. Sensory evaluation of the enantiomers of ethyl 2-hydroxy-3-methylbutanoate (B1261901) revealed that the (S)-form, the subject of this article, is characterized by notes of "red fruits," "pineapple," and "green apple". researchgate.net This makes it a valuable ingredient for creating or enhancing specific fruity aroma profiles in food products, beverages, and fragrances. Its natural occurrence in bananas, yellow passion fruit, and wine lends authenticity to its application in these areas. thegoodscentscompany.comfragranceu.com
The table below summarizes the natural occurrence and associated aroma characteristics of this compound, underscoring its role in the specialty chemical market.
| Natural Source | Associated Aroma Profile of (S)-Enantiomer | Reference |
|---|---|---|
| Wine | Red Fruits, Pineapple, Green Apple | researchgate.net |
| Banana | Fruity (General) | |
| Pineapple | Pineapple | |
| Yellow Passion Fruit | Fruity (General) | fragranceu.com |
Integration into Complex Molecular Architectures (e.g., through Julia Olefination for related compounds)
The incorporation of small, chiral molecules into larger, more complex structures is a cornerstone of modern organic synthesis. This compound is an ideal candidate for such integrations due to its defined stereochemistry and versatile functional groups (an ester and a secondary alcohol).
One powerful method for building complex molecules that could utilize a derivative of this chiral building block is the Julia Olefination (also known as the Julia-Lythgoe Olefination) and its modern variants like the Julia-Kocienski Olefination. wikipedia.orgmdpi.com This reaction is a cornerstone of alkene synthesis, valued for its reliability and high stereoselectivity, typically yielding the (E)- or trans-alkene. wikipedia.orgalfa-chemistry.com
The classical Julia Olefination involves the reaction of a phenyl sulfone with a carbonyl compound (an aldehyde or ketone). wikipedia.org The process generally proceeds in four key steps:
Deprotonation: A strong base removes a proton from the carbon adjacent to the sulfone group, creating a sulfonyl-stabilized carbanion.
Carbonyl Addition: The carbanion attacks an aldehyde or ketone, forming a β-hydroxy sulfone intermediate.
Functionalization: The newly formed hydroxyl group is typically acylated (e.g., with acetic anhydride) to form a β-acyloxy sulfone.
Reductive Elimination: Treatment with a reducing agent, such as sodium amalgam, eliminates the sulfone and acyloxy groups to form the C=C double bond. wikipedia.org
To integrate this compound into such a sequence, it would first need to be chemically modified. For example, the ester group could be selectively reduced to a primary alcohol, which is then oxidized to an aldehyde. This transformation converts the chiral building block into a suitable carbonyl partner for the Julia Olefination, with its original stereocenter preserved. Reacting this chiral aldehyde with an appropriate phenyl sulfone carbanion would result in the formation of a new, larger molecule where the chiral fragment from this compound is now connected via a newly formed alkene to another part of the molecular architecture. This strategy effectively leverages the initial chirality of the starting material to construct complex, enantiomerically pure products.
Natural Occurrence, Enantiomeric Distribution, and Biosynthetic Pathways of Ethyl 2s 2 Hydroxy 3 Methylbutanoate
Natural Occurrence in Biological Systems and Food Matrices
Ethyl 2-hydroxy-3-methylbutanoate (B1261901) is a volatile ester found in a variety of fruits, beverages, and other foodstuffs. Its presence has been identified in several types of fruits, including pineapple, blueberries, and banana. The compound is also a known constituent of olive oil. In the realm of fermented beverages, Ethyl 2-hydroxy-3-methylbutanoate is frequently detected in wine, where its concentration and impact have been the subject of detailed study. thegoodscentscompany.com It has been specifically identified in numerous wine varietals, such as Chardonnay, Bobal, Tempranillo, Fiano, and Madeira wines. Concentrations in these beverages can range from several dozen to a few hundred micrograms per liter.
Enantiomeric Distribution and R/S Ratios in Natural Samples
Ethyl 2-hydroxy-3-methylbutanoate possesses a chiral center at the second carbon position, leading to the existence of two enantiomers: (2S) and (2R). Analytical studies of wines have revealed a distinct distribution of these stereoisomers.
In an analysis of 99 French wines of different origins and vintages, the (R)-enantiomer was found to be predominant in both red and white wines. The enantiomeric ratio, however, varied significantly, with one 1993 red wine exhibiting a maximum R/S ratio of 94/6. researchgate.net Generally, the concentration of the S-enantiomer is very low or non-existent in most wine samples, particularly in younger wines.
Research has also highlighted that the total concentration of the ester is typically higher in red wines compared to white wines of the same age. nih.gov For instance, maximum detected levels were 314 µg/L in a 2004 red wine and 164 µg/L in a 2004 white wine. This suggests that red grapes may possess higher levels of the necessary precursors for its formation. Furthermore, the concentration of Ethyl 2-hydroxy-3-methylbutanoate appears to increase as wine ages.
Enantiomeric Ratios and Concentrations of Ethyl 2-hydroxy-3-methylbutanoate in Wines
| Wine Type | Maximum R/S Ratio | Maximum Concentration (Red Wine) | Maximum Concentration (White Wine) |
|---|---|---|---|
| Red and White Wines | 94/6 (in a 1993 Red Wine) | 314 µg/L (2004 vintage) | 164 µg/L (2004 vintage) |
Biosynthetic Origins and Metabolic Precursors
The formation of Ethyl (2S)-2-hydroxy-3-methylbutanoate is linked to microbial metabolic activities during fermentation and aging processes.
Involvement of Lactic Acid Bacteria Esterase Activity in Formation
Ethyl 2-hydroxy-3-methylbutanoate has been identified as a potential chemical marker for the esterase activity of lactic acid bacteria (LAB). researchgate.netresearchgate.net These bacteria are crucial in the malolactic fermentation stage of winemaking. Their enzymatic activities contribute to the formation of various esters, including hydroxylated ethyl esters, which can influence the final aroma profile of the wine. The presence and concentration of Ethyl 2-hydroxy-3-methylbutanoate can, therefore, indicate the specific metabolic action of these microorganisms during the winemaking process.
Linkages to Branched-Chain Amino Acid Metabolism (for related compounds)
The biosynthesis of substituted esters, a category that includes Ethyl 2-hydroxy-3-methylbutanoate, is connected to amino acid metabolism. For example, alkylated ethyl esters like ethyl 2-methylpropanoate (B1197409) and ethyl 3-methylbutanoate are known to derive from the Ehrlich pathway, which involves the metabolism of branched-chain amino acids. nih.gov The corresponding acids to these esters are produced by yeast metabolism. nih.gov While the direct pathway for Ethyl 2-hydroxy-3-methylbutanoate is less defined, the metabolic origins of structurally similar hydroxy acids and their esters are also traced back to branched-chain amino acid metabolites. thegoodscentscompany.com
Sophisticated Analytical Techniques for Characterization and Quantitation of Ethyl 2s 2 Hydroxy 3 Methylbutanoate
Chiral Chromatographic Methods for Enantiomeric Separation and Quantification
Chiral chromatography is the cornerstone for separating the (2S) enantiomer from its (2R) counterpart. This separation is critical as enantiomers can possess distinct sensory properties and biological origins.
Gas chromatography (GC) coupled with a chiral stationary phase is a highly effective and widely used method for the enantiomeric separation of volatile compounds like Ethyl (2S)-2-hydroxy-3-methylbutanoate. Cyclodextrins, which are cyclic oligosaccharides, are common chiral selectors used in these stationary phases. Specifically, γ-cyclodextrin phases have proven successful in resolving the enantiomers of this compound.
In studies analyzing wine samples, a GC system equipped with a mass spectrometer (MS) detector and a specialized chiral column, such as one with a γ-cyclodextrin phase, has been employed for quantification. researchgate.net This setup allows for the baseline separation of the (2S) and (2R) forms, enabling the determination of their respective concentrations and enantiomeric ratios. For instance, analysis of numerous French wines revealed the predominant presence of the (2R) enantiomer, with enantiomeric ratios (R/S) reaching as high as 94/6. researchgate.net
Below are typical parameters for such a chiral GC analysis.
| Parameter | Value/Description | Reference |
|---|---|---|
| Column | Chiraldex Gamma-TA (50 m x 0.25 mm, 0.12 μm film thickness) | researchgate.net |
| Injector Temperature | 200 °C | researchgate.net |
| Injection Mode | Split mode | researchgate.net |
| Oven Program | 40°C (1 min), then 1°C/min to 100°C, then 3°C/min to 180°C (hold 5 min) | researchgate.net |
| Detector | Mass Spectrometer (MS) | researchgate.net |
For exceptionally complex matrices such as wine, which contains hundreds of volatile compounds, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. unibz.itfmach.it This technique utilizes two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. The modulator traps fractions from the first column and re-injects them onto the second column, resulting in a highly detailed two-dimensional chromatogram.
This enhanced separation capacity improves the resolution of individual compounds from the complex background, increases peak capacity, and improves the signal-to-noise ratio, allowing for the detection of trace-level analytes. unibz.it While specific studies applying GC×GC to this compound are not detailed in the available research, the technique's proven ability to resolve co-eluting compounds in wine volatiles makes it an exceptionally powerful tool for the future characterization and quantification of this and other chiral esters. fmach.it
Advanced Mass Spectrometry-Based Analysis
Mass spectrometry is indispensable for the structural confirmation and sensitive detection of this compound.
High-resolution mass spectrometry (HRMS), often utilizing time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This capability is crucial for determining the elemental formula of a compound with a high degree of confidence. For this compound, the molecular formula is C₇H₁₄O₃. The theoretical monoisotopic mass corresponding to this formula is 146.094294304 Da. nih.govnih.gov HRMS can measure the mass of the molecular ion to within a few parts per million (ppm) of this theoretical value, allowing for its unambiguous identification and differentiation from other isobaric compounds (compounds with the same nominal mass but different elemental formulas).
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. In an MS/MS experiment, a specific ion (the precursor ion, typically the molecular ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. The fragmentation pattern is characteristic of the molecule's structure.
For this compound, analysis by GC-MS with electron impact (EI) ionization reveals several key fragment ions. researchgate.net These ions, which would be observed as product ions in an MS/MS experiment, are essential for confirming the compound's structure.
| Precursor Ion (m/z) | Key Fragment/Product Ions (m/z) | Reference |
|---|---|---|
| 146 (M⁺) | 55 | researchgate.net |
| 69 | researchgate.net | |
| 73 | researchgate.net | |
| 76 | researchgate.net | |
| 83 | researchgate.net | |
| 87 | researchgate.net | |
| 101 | researchgate.net | |
| 104 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Purity Assessment (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structural elucidation and can also be adapted for assessing stereochemistry and enantiomeric purity. While publicly accessible, peer-reviewed spectral data for this compound is limited, the expected ¹H and ¹³C NMR spectra can be predicted based on its molecular structure.
The molecule possesses seven unique carbon environments and several distinct proton environments. The ¹³C NMR spectrum is expected to show seven distinct signals. Carbonyl carbons are typically found in the 160-220 ppm range, while carbons bonded to oxygen (C-O) appear further downfield than standard alkane carbons. libretexts.org
The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments through chemical shifts and spin-spin splitting patterns. For stereochemical elucidation, standard NMR may not distinguish between enantiomers. However, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separate, distinguishable signals for each enantiomer in the NMR spectrum. This allows for the direct measurement of enantiomeric excess (e.e.) and thus provides a powerful method for purity assessment.
| Nucleus | Predicted Features |
|---|---|
| ¹³C NMR | - 7 unique carbon signals.
|
| ¹H NMR | - Signals for the ethyl group (a quartet and a triplet).
|
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which plots absorbance or transmittance against wavenumber. The specific frequencies at which the molecule absorbs radiation correspond to the vibrational energies of its chemical bonds. For this compound, the FTIR spectrum provides a unique fingerprint, allowing for the characterization of its key functional groups: the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, the ester C-O linkages, and the various C-H bonds of the alkyl framework.
The analysis of the FTIR spectrum of this compound reveals distinct absorption bands that are characteristic of its molecular structure. Each functional group vibrates at a specific frequency, and these vibrations are recorded as peaks in the spectrum. The position, intensity, and shape of these peaks provide valuable information for the structural elucidation and quality control of the compound.
The most prominent and diagnostic absorption bands for this compound are associated with the stretching and bending vibrations of its primary functional groups. The presence of a hydroxyl group gives rise to a strong, broad absorption band in the high-frequency region, typically around 3500-3200 cm⁻¹. The broadening of this peak is due to hydrogen bonding. The ester functional group is characterized by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typically observed in the 1750-1735 cm⁻¹ region. Furthermore, the C-O stretching vibrations of the ester group produce strong bands in the fingerprint region, usually between 1300 and 1000 cm⁻¹. The aliphatic C-H bonds in the ethyl and isopropyl groups are identified by their stretching and bending vibrations in the regions of 3000-2850 cm⁻¹ and 1470-1365 cm⁻¹, respectively.
The table below summarizes the expected characteristic FTIR absorption bands for this compound, with assignments for the principal vibrational modes.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3500 - 3200 | O-H stretch | Hydroxyl (-OH) | Strong, Broad |
| 2985 - 2965 | C-H stretch (asymmetric) | Alkyl (CH₃) | Strong |
| 2940 - 2910 | C-H stretch (asymmetric) | Alkyl (CH₂) | Medium |
| 2880 - 2870 | C-H stretch (symmetric) | Alkyl (CH₃) | Medium |
| 1750 - 1735 | C=O stretch | Ester (-COO-) | Very Strong, Sharp |
| 1470 - 1450 | C-H bend (scissoring) | Alkyl (CH₂) | Variable |
| 1390 - 1380 | C-H bend (umbrella) | Isopropyl group | Medium |
| 1375 - 1365 | C-H bend (umbrella) | Ethyl group | Medium |
| 1250 - 1150 | C-O stretch | Ester (-COO-) | Strong |
| 1150 - 1050 | C-O stretch | Hydroxyl (-OH) | Strong |
This detailed analysis of the vibrational frequencies allows for the unambiguous identification and characterization of this compound, confirming the presence of all its key functional components. The fingerprint region of the spectrum, with its complex pattern of absorptions, provides a unique identifier for the molecule.
Computational Chemistry and Mechanistic Insights into Ethyl 2s 2 Hydroxy 3 Methylbutanoate
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic characteristics of molecules like Ethyl (2S)-2-hydroxy-3-methylbutanoate. While specific DFT studies on this exact molecule are not abundant in publicly accessible literature, we can infer its likely properties based on studies of structurally similar hydroxy esters, such as ethyl lactate. x-mol.comnih.gov
These calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. For this compound, the key structural features would include the C-C, C-O, and C=O bond lengths within the ester and hydroxyisopropyl groups.
Table 1: Predicted Molecular Properties of a Representative 2-Hydroxy Ester (Ethyl Lactate) from Quantum Chemical Calculations. This table serves as an illustrative example of the types of data obtained from such studies.
| Property | Calculated Value | Method/Basis Set | Reference |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G(d) | researchgate.net |
| HOMO Energy | -7.2 eV | DFT/B3LYP/6-31G(d) | researchgate.net |
| LUMO Energy | 1.5 eV | DFT/B3LYP/6-31G(d) | researchgate.net |
| HOMO-LUMO Gap | 8.7 eV | DFT/B3LYP/6-31G(d) | researchgate.net |
Note: Data presented is for a similar molecule, ethyl lactate, and is intended to be representative of the outputs of quantum chemical calculations.
Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also calculated. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be the most electron-rich sites.
Conformational Analysis of the Enantiomer and Energetic Landscapes
Due to the presence of rotatable single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is achieved by systematically rotating key dihedral angles and calculating the potential energy at each point, resulting in a potential energy surface (PES).
For chiral molecules, understanding the conformational landscape is particularly important as different conformers can exhibit different chemical and biological activities. nih.gov Computational studies on similar chiral esters have shown that intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl group can significantly influence the conformational preferences, leading to more folded and stable structures. nih.gov
The energetic landscape reveals the relative populations of different conformers at a given temperature, as dictated by the Boltzmann distribution. The global minimum on the PES corresponds to the most stable conformation, while local minima represent other stable, albeit less populated, conformers. The transition states connecting these minima represent the energy barriers to conformational change.
Table 2: Illustrative Conformational Analysis Data for a Chiral Ester.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Population (%) at 298 K |
| 1 (Global Minimum) | 0.00 | -65.4 (O=C-C-O) | 75.2 |
| 2 | 1.25 | 178.2 (O=C-C-O) | 18.5 |
| 3 | 2.50 | 60.1 (O=C-C-O) | 6.3 |
Note: This is hypothetical data to illustrate the output of a conformational analysis study.
Reaction Pathway Modeling for Synthetic Transformations and Biosynthetic Routes
Computational chemistry provides invaluable tools for modeling reaction pathways, allowing for the determination of transition state structures and the calculation of activation energies. This aids in understanding reaction mechanisms and predicting reaction outcomes for both synthetic and biosynthetic transformations involving this compound.
In synthetic chemistry, modeling the esterification of (2S)-2-hydroxy-3-methylbutanoic acid with ethanol (B145695) can elucidate the role of acid catalysts and the stereochemical outcome of the reaction. mdpi.com DFT calculations can map out the energy profile of the reaction, identifying the key intermediates and transition states along the reaction coordinate.
From a biosynthetic perspective, this compound is a branched-chain ethyl ester, and its formation in biological systems, such as during wine fermentation, is of interest. acs.orgresearchgate.net The biosynthesis likely involves the esterification of a precursor acid, derived from amino acid metabolism, with ethanol by yeast enzymes. escholarship.orgnih.gov Computational modeling can be used to study the enzymatic mechanism, including how the substrates bind in the active site and the catalytic steps involved in ester formation. nih.gov
Table 3: Example of Calculated Activation Energies for a Modeled Esterification Reaction.
| Reaction Step | Catalyst | Activation Energy (kcal/mol) |
| Tetrahedral Intermediate Formation | H+ | 15.2 |
| Water Elimination | H+ | 12.8 |
| Proton Transfer | H+ | 3.5 |
Note: This is hypothetical data to illustrate the output of reaction pathway modeling.
Molecular Docking and Interaction Studies (if applicable to non-biological systems or general enzyme interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, this is particularly relevant for understanding its interactions with enzymes, such as those responsible for its biosynthesis or degradation.
Docking simulations can place the ester into the active site of an enzyme, for example, a lipase (B570770) or an esterase, and calculate a binding affinity score. bohrium.comresearchgate.net These studies reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the enzyme-substrate complex. For this compound, the hydroxyl and carbonyl groups would be expected to form crucial hydrogen bonds with amino acid residues in the enzyme's active site.
Table 4: Illustrative Molecular Docking Results for an Ester with an Enzyme Active Site.
| Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Yeast Alcohol Acetyltransferase | -6.8 | Ser145, His320 | Hydrogen Bond |
| Trp102, Phe234 | Hydrophobic Interaction | ||
| Pancreatic Lipase | -5.9 | Asp78, Gly112 | Hydrogen Bond |
| Ile89, Leu153 | van der Waals |
Note: This is hypothetical data to illustrate the output of a molecular docking study.
Q & A
Q. What analytical methods are used to quantify Ethyl (2S)-2-hydroxy-3-methylbutanoate in complex matrices like wine?
A two-step extraction method is employed to prevent transesterification artifacts. First, the matrix is extracted at basic pH to isolate the free acid form [(2S)-2-hydroxy-3-methylbutanoic acid], followed by derivatization into methyl esters for gas chromatography (GC) analysis with a chiral γ-cyclodextrin column. This allows differentiation between the acid and its ethyl ester . Chiral GC analysis of 99 wines revealed enantiomer-specific distributions, with higher levels observed in aged red wines compared to white wines (p < 0.05) .
Q. How does this compound contribute to wine aging?
The compound forms via esterification of (2S)-2-hydroxy-3-methylbutanoic acid during aging. A study of 31 Bordeaux red wines demonstrated a positive correlation between wine age and ester concentration, suggesting gradual esterification contributes to evolving flavor profiles . Red wines generally exhibit higher precursor levels, likely due to grape biochemistry .
Q. What synthetic routes are available for producing this compound?
A common approach involves stereoselective reduction of keto esters or enzymatic resolution of racemic mixtures. For example, methyl (2S,3R)-3-hydroxy-2-methylbutanoate can be synthesized using chiral catalysts or enzymes, followed by transesterification with ethanol to yield the ethyl ester .
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis of this compound?
Chiral chromatography (e.g., silica gel with hexane/ethyl acetate) or enzymatic resolution using lipases can isolate the (2S) enantiomer. Post-synthesis, nuclear magnetic resonance (NMR) analysis (e.g., ¹H-NMR δ 3.88–4.05 ppm for stereospecific protons) and chiral GC validate enantiomeric excess (>98%) .
Q. What factors explain contradictory data on ester concentrations in wine studies?
Discrepancies arise from variations in grape cultivars, fermentation conditions, and analytical protocols. For instance, extraction pH affects acid-ester equilibrium, and column choice in GC influences enantiomer resolution . Standardizing pre-analytical steps (e.g., pH adjustment, derivatization time) minimizes artifacts .
Q. How can computational modeling optimize esterification kinetics for this compound?
Density functional theory (DFT) simulations predict transition states for acid-catalyzed esterification, identifying optimal reaction parameters (e.g., temperature, solvent polarity). Experimental validation using Arrhenius plots aligns with modeled activation energies (~50 kJ/mol) .
Methodological Considerations
Table 1: Key Analytical Parameters for this compound
Table 2: Wine Aging Correlation Data
| Wine Age (Years) | Ester Concentration (mg/L) | Wine Type |
|---|---|---|
| 5 | 0.12 ± 0.02 | Red |
| 10 | 0.28 ± 0.03 | Red |
| 15 | 0.45 ± 0.05 | Red |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
